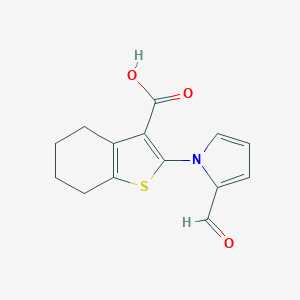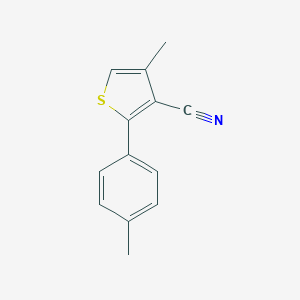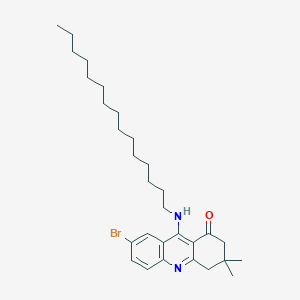![molecular formula C22H21ClN2O B421556 (2-chlorophenyl)(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone](/img/structure/B421556.png)
(2-chlorophenyl)(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-chlorophenyl)(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone is a complex organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their good hole-transport ability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chlorophenyl)(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through a series of cyclization reactions involving appropriate starting materials such as indole derivatives.
Introduction of the Pyrazino Group: The pyrazino group is introduced through a condensation reaction with suitable amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield alcohols.
Scientific Research Applications
(2-chlorophenyl)(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone has several scientific research applications:
Organic Electronics: The compound’s good hole-transport ability makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Medicinal Chemistry:
Photochemical Studies: The compound’s photochemical stability makes it an excellent candidate for studies involving light-induced reactions and processes.
Mechanism of Action
The mechanism of action of (2-chlorophenyl)(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone involves its interaction with various molecular targets. In organic electronics, it functions as a hole-transport material, facilitating the movement of positive charges through the device. In medicinal chemistry, its mechanism of action would depend on the specific biological target it interacts with, which could include enzymes, receptors, or other proteins.
Comparison with Similar Compounds
Similar Compounds
Indolo[3,2,1-jk]carbazole: Shares a similar core structure but lacks the pyrazino and chlorobenzoyl groups.
9H-Carbazole: A simpler carbazole derivative without additional functional groups.
Azaindolo[3,2,1-jk]carbazole: Contains a nitrogen atom in the indole ring, offering different electronic properties.
Uniqueness
(2-chlorophenyl)(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone is unique due to the combination of its carbazole core with the pyrazino and chlorobenzoyl groups. This combination imparts distinct electronic and photochemical properties, making it suitable for specialized applications in organic electronics and medicinal chemistry.
Properties
Molecular Formula |
C22H21ClN2O |
|---|---|
Molecular Weight |
364.9g/mol |
IUPAC Name |
(2-chlorophenyl)-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)methanone |
InChI |
InChI=1S/C22H21ClN2O/c1-14-9-10-19-17(13-14)15-6-4-8-20-21(15)24(19)11-12-25(20)22(26)16-5-2-3-7-18(16)23/h2-3,5,7,9-10,13,20H,4,6,8,11-12H2,1H3 |
InChI Key |
GZPQXFOTRMOWQP-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N3CCN(C4C3=C2CCC4)C(=O)C5=CC=CC=C5Cl |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CCN(C4C3=C2CCC4)C(=O)C5=CC=CC=C5Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Z)-(10-oxo-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17)-trien-16-ylidene)amino] benzoate](/img/structure/B421473.png)
![3-(4-chlorophenyl)-9-(dimethylamino)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B421474.png)

![{[3-(Benzylamino)-2-cyano-3-oxo-1-propenyl]amino}acetic acid](/img/structure/B421476.png)
![ETHYL 6-BROMO-7-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-2-ACETAMIDO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B421478.png)
![2-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B421479.png)
![4-chloro-N-(2-{3-[(diethylamino)methyl]-4-hydroxyphenyl}ethyl)benzamide](/img/structure/B421480.png)
![6,7-dihydroquinazolino[3,2-a][1]benzazepin-13(5H)-one](/img/structure/B421481.png)
![1-(4-Bromophenyl)-2-(8-methyl-1,2,3A,4,5,6-hexahydro-3H-pyrazino[3,2,1-JK]carbazol-3-YL)-1-ethanone oxime](/img/structure/B421482.png)
![2-{2-[(Z)-{[2-(3,4-dimethoxyphenyl)ethyl]imino}methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B421485.png)
![2-Tetradecyl-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-dien-8-imine](/img/structure/B421489.png)
![2-[1-(4-Bromoanilino)ethylidene]malononitrile](/img/structure/B421490.png)


